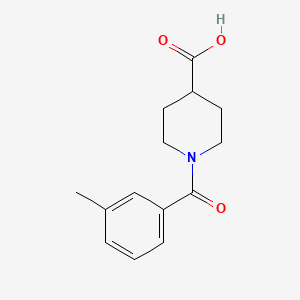
1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-(3-methylbenzoyl)piperidine-4-carboxylic Acid and its derivatives have been evaluated as potential anticancer agents. A study by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds exhibited strong anticancer potential, suggesting the relevance of this chemical structure in cancer therapy research (Rehman et al., 2018).
Catalytic and Synthetic Applications
The compound has been involved in studies focused on catalysis and synthesis of various chemical structures. Magano et al. (2014) discussed its use in oxindole synthesis via palladium-catalyzed CH functionalization, indicating its role in facilitating complex chemical reactions (Magano et al., 2014).
Aurora Kinase Inhibition
A variant of the compound has been studied as an Aurora kinase inhibitor, which could be useful in cancer treatment. This demonstrates the compound's potential in targeted therapeutic strategies (ロバート ヘンリー,ジェームズ, 2006).
Structural Chemistry and Hydrogen Bonding
Studies by Smith and Wermuth (2010) explored hydrogen bonding in proton-transfer compounds of isonipecotamide with various benzoic acids, showcasing the structural chemistry applications of such compounds (Smith & Wermuth, 2010).
Stearoyl-CoA Desaturase-1 Inhibition
Research by Uto et al. (2010) focused on benzoylpiperidine analogs as inhibitors of Stearoyl-CoA Desaturase-1. These compounds demonstrated potential in reducing plasma triglyceride levels, suggesting implications for metabolic disease treatments (Uto et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target, the Enoyl-[acyl-carrier-protein] reductase [NADH], by inhibiting its function . This results in the disruption of the fatty acid elongation cycle, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] by this compound affects the FAS-II pathway . This pathway is responsible for the elongation of fatty acids, which are crucial components of the cell wall of Mycobacterium tuberculosis . The disruption of this pathway leads to the downstream effect of inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The bioavailability of the compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of the fatty acid elongation cycle . This leads to the inhibition of the growth and survival of Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain .
Biochemische Analyse
Biochemical Properties
1-(3-methylbenzoyl)piperidine-4-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The interaction with GABA A receptors involves binding to the receptor site, leading to partial activation and modulation of ion channel activity. This interaction highlights the compound’s potential in modulating neurotransmission and its relevance in neuropharmacology.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA A receptors can alter intracellular calcium levels, affecting downstream signaling pathways and gene expression . Additionally, it may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific receptor sites on GABA A receptors, leading to partial activation of the receptor and modulation of ion channel activity . This binding interaction results in changes in ion flux across the cell membrane, which can influence various cellular processes, including neurotransmission and signal transduction. Additionally, the compound may inhibit or activate other enzymes, further modulating cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmission and metabolic activity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and potential toxicity to specific organs. Threshold effects have been noted, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3-methylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-2-4-12(9-10)13(16)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSUCIWHJIYYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
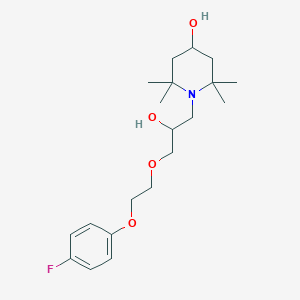
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
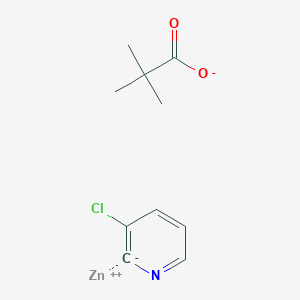
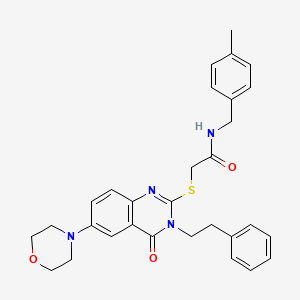
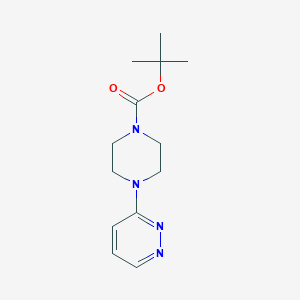
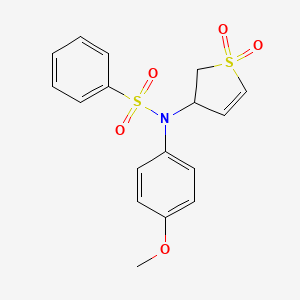


![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2605644.png)
![Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2605645.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)